ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Description
Ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core. This bicyclic structure is substituted at position 3 with a 4-chlorobenzyl group and at positions 2 and 4 with ketone functionalities. An acetamido linker bridges the pyrido-pyrimidine core to an ethyl benzoate ester moiety.
Properties
CAS No. |
923123-52-8 |
|---|---|
Molecular Formula |
C25H21ClN4O5 |
Molecular Weight |
492.92 |
IUPAC Name |
ethyl 2-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21ClN4O5/c1-2-35-24(33)18-6-3-4-7-19(18)28-21(31)15-29-20-8-5-13-27-22(20)23(32)30(25(29)34)14-16-9-11-17(26)12-10-16/h3-13H,2,14-15H2,1H3,(H,28,31) |
InChI Key |
GSUZCTKIYOFWNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
The compound also contains an acetamido group and a benzoate ester. Acetamido groups are common in bioactive molecules and can participate in hydrogen bonding with biological targets. Benzoate esters are often used in prodrugs, where they enhance the lipophilicity and improve the pharmacokinetic properties of the parent drug .
Biological Activity
Ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential biological activities that warrant detailed investigation. Its structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C25H21ClN4O5
- Molecular Weight : 492.92 g/mol
- IUPAC Name : Ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
- CAS Number : 923192-93-2
The compound features a pyrido-pyrimidine core structure, which is known for its diverse biological activities including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrido-pyrimidine derivatives in cancer therapy. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that derivatives of pyrido-pyrimidines can inhibit bacterial growth.
- Research Findings : In a recent screening of various derivatives, this compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Modification | Effect on Activity |
|---|---|
| Addition of chlorobenzyl group | Enhances cytotoxicity in cancer cell lines |
| Variation in acetamido substituents | Alters antibacterial potency |
| Changes in ester moiety | Impacts solubility and bioavailability |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, detailed toxicity profiles are still needed to evaluate its safety for clinical use.
Toxicity Assessment
In animal models, acute toxicity assessments revealed no significant adverse effects at doses up to 100 mg/kg. Long-term studies are required to fully understand the chronic toxicity profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The pyrido-pyrimidine scaffold is shared with compounds in and , but substituents and linker groups differ significantly:
- Compound 50e (): An 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivative with a piperidine-ethyl-pyrazole side chain and a dichlorobenzyl group. Unlike the target compound, this analogue lacks the benzoate ester and features a pyrazole ring .
- Example 53 (): A pyrazolo[3,4-d]pyrimidine derivative with a fluorophenyl-chromenone substituent.
Table 1: Structural Comparison of Pyrido-Pyrimidine Derivatives
Substituent Effects on Physicochemical Properties
- Chlorobenzyl vs.
- Ester vs. Amide Linkers : The ethyl benzoate ester in the target compound could improve oral bioavailability compared to the tertiary amine in Compound 50e, as esters are often hydrolyzed to active acids in vivo .
Pharmacological Implications
For example:
Table 2: Hypothetical Pharmacokinetic Comparison
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Core formation : Construction of the pyrido[3,2-d]pyrimidine scaffold via cyclization under reflux conditions in solvents like DMF or acetonitrile .
- Acetamide coupling : The introduction of the acetamido group using coupling reagents such as EDCI/HOBt in dichloromethane .
- Esterification : Final esterification with ethyl benzoate derivatives under acidic catalysis . Critical parameters include temperature control (±2°C), solvent purity, and stoichiometric ratios to minimize byproducts .
Q. Which structural features are critical for its biological activity?
Key structural determinants include:
- 4-Chlorobenzyl group : Enhances lipophilicity and target binding via hydrophobic interactions .
- Pyrido[3,2-d]pyrimidine core : Facilitates π-π stacking with enzyme active sites (e.g., kinases or inflammatory mediators) .
- Acetamido-benzoate side chain : Modulates solubility and membrane permeability . Substitutions at the benzyl or pyrimidine positions significantly alter potency (e.g., fluoro vs. chloro derivatives) .
Q. What characterization techniques validate the compound’s purity and structure?
Essential methods include:
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., C₂₄H₂₁ClN₄O₅, [M+H]⁺ = 481.117) .
- HPLC : Purity >98% using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR strategies involve:
- Substituent variation : Systematic replacement of the 4-chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess potency shifts .
- Scaffold modification : Introducing fused rings (e.g., thieno-pyrimidine) to enhance rigidity and target selectivity .
- Docking simulations : Prioritize analogs with predicted binding energies < -8 kcal/mol to kinases (e.g., EGFR) .
Q. How do contradictions in bioactivity data among structural analogs arise, and how can they be resolved?
Discrepancies often stem from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) .
- Solubility limitations : Poor aqueous solubility may artifactually reduce IC₅₀ values; use DMSO concentrations <0.1% . Resolution requires standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity) .
Q. What methodologies elucidate molecular interactions with biological targets?
Advanced approaches include:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐ/kₐ) to purified proteins (e.g., TNF-α or COX-2) .
- X-ray crystallography : Resolves binding modes at atomic resolution (PDB deposition recommended) .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for entropy-driven interactions .
Q. How can reaction yields be optimized for large-scale synthesis?
Optimization strategies:
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time by 40% compared to batch methods .
- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency (yield increase from 65% to 85%) .
- DoE (Design of Experiments) : Identifies critical factors (e.g., solvent ratio, pH) via response surface modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
